molecular formula C10H8ClNO2 B8595138 5-chloro-2-methyl-1H-indole-7-carboxylic acid

5-chloro-2-methyl-1H-indole-7-carboxylic acid

Cat. No. B8595138
M. Wt: 209.63 g/mol
InChI Key: PMXVZVBKZMOUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methyl-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methyl-1H-indole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methyl-1H-indole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-chloro-2-methyl-1H-indole-7-carboxylic acid

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-2-methyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C10H8ClNO2/c1-5-2-6-3-7(11)4-8(10(13)14)9(6)12-5/h2-4,12H,1H3,(H,13,14)

InChI Key

PMXVZVBKZMOUNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-methyl-1H-indole-7-carboxylic acid methyl ester (30 mg, 0.13 mmol) in MeOH (5 ml) was added 1N NaOH(aq) (268 μl, 0.27 mmol) and the reaction mixture was refluxed for 2 h. The reaction mixture was concentrated in vacuo and water was added. The aqueous layer was acidified to pH3 using 1N HCl and the aqueous layer was extracted with EtOAc. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give the desired product (20 mg, 71%) which did not require further purification. MS (ISP) 208.1 (M−H)−.
Name
5-chloro-2-methyl-1H-indole-7-carboxylic acid methyl ester
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
268 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

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COC(=O)c1cc(Cl)cc2cc(C)[nH]c12
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reactant
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reactant
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